N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778372
InChI: InChI=1S/C21H24N4O2/c26-20(22-17-9-10-17)16-5-4-6-18(15-16)23-21(27)25-13-11-24(12-14-25)19-7-2-1-3-8-19/h1-8,15,17H,9-14H2,(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol

N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC14778372

Molecular Formula: C21H24N4O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide -

Specification

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
IUPAC Name N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C21H24N4O2/c26-20(22-17-9-10-17)16-5-4-6-18(15-16)23-21(27)25-13-11-24(12-14-25)19-7-2-1-3-8-19/h1-8,15,17H,9-14H2,(H,22,26)(H,23,27)
Standard InChI Key PCQRERWTKQHCDN-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of carboxamides. This compound is characterized by its unique structural features, including a cyclopropyl group attached to a carbamoyl moiety, which is further linked to a phenyl ring. Additionally, it contains a piperazine ring substituted with a phenyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and general trends in organic chemistry.

Potential Applications

While specific applications of N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide are not detailed in the available literature, compounds with similar structures often find use in pharmaceutical research. Carboxamides, in general, are explored for their potential in drug development due to their ability to interact with enzymes and receptors.

Potential Biological Activities

  • Enzyme Inhibition: Carboxamides can act as inhibitors for various enzymes, which is crucial in treating diseases by modulating biochemical pathways.

  • Receptor Binding: The presence of aromatic rings and flexible chains allows these compounds to bind to specific receptors, influencing cellular signaling pathways.

Synthesis and Characterization

The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide would typically involve multi-step organic synthesis techniques. This might include:

  • Formation of the Cyclopropylcarbamoyl Group: This could involve reacting a cyclopropylamine with a carbamoyl chloride.

  • Attachment to the Phenyl Ring: The cyclopropylcarbamoyl group would be attached to a phenyl ring, possibly through a nucleophilic substitution reaction.

  • Piperazine Ring Formation: The piperazine ring would be synthesized or obtained and then substituted with a phenyl group.

StepReaction TypeReagents
1Nucleophilic SubstitutionCyclopropylamine, Carbamoyl Chloride
2Nucleophilic Aromatic SubstitutionPhenyl Halide, Cyclopropylcarbamoyl Intermediate
3AlkylationPiperazine, Phenyl Halide

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